molecular formula C8H13BrN2O2S B12452616 tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate

tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate

Cat. No.: B12452616
M. Wt: 281.17 g/mol
InChI Key: IYRVRJUHXNFWMF-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate typically involves the reaction of 2-amino-5-bromothiazole with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products:

  • Substituted thiazoles with various functional groups depending on the nucleophile used.
  • Oxidized or reduced thiazole derivatives.
  • Coupled products with extended aromatic or aliphatic chains.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-sulfur or carbon-nitrogen bonds.

Biology:

    Antimicrobial Agents: Potential use in the development of antimicrobial agents due to the presence of the thiazole ring, which is known for its biological activity.

    Enzyme Inhibitors: Investigated as potential enzyme inhibitors in various biochemical pathways.

Medicine:

    Drug Development: Explored for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.

Industry:

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The thiazole ring can form hydrogen bonds and other interactions with biological targets, leading to its biological effects. In catalytic applications, the compound may act as a ligand, coordinating with metal centers to facilitate various chemical transformations.

Comparison with Similar Compounds

    2-Amino-5-bromothiazole: A simpler analog without the tert-butyl ester group.

    tert-Butyl 2-amino-5-chloro-2H-thiazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl 2-amino-5-methyl-2H-thiazole-3-carboxylate: Contains a methyl group instead of a bromine atom.

Uniqueness:

  • The presence of the bromine atom in tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its chloro or methyl analogs.
  • The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C8H13BrN2O2S

Molecular Weight

281.17 g/mol

IUPAC Name

tert-butyl 2-amino-5-bromo-2H-1,3-thiazole-3-carboxylate

InChI

InChI=1S/C8H13BrN2O2S/c1-8(2,3)13-7(12)11-4-5(9)14-6(11)10/h4,6H,10H2,1-3H3

InChI Key

IYRVRJUHXNFWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(SC1N)Br

Origin of Product

United States

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